Thermochemical Profiling of 2,5-Dimethyl-3-pyrroline: A Technical Guide
Thermochemical Profiling of 2,5-Dimethyl-3-pyrroline: A Technical Guide
The following guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the specific thermochemical properties of 2,5-Dimethyl-3-pyrroline , synthesizing available physical data with theoretical estimation frameworks where direct experimental values are absent from the public domain.
Executive Summary
2,5-Dimethyl-3-pyrroline (CAS 59480-92-1) represents a critical scaffold in medicinal chemistry, serving as a reduced congener of the aromatic 2,5-dimethylpyrrole and an unsaturated precursor to substituted pyrrolidines. Its cyclic allylic amine motif renders it chemically distinct from its saturated and aromatic analogs, introducing unique stability challenges related to tautomerization and oxidation.
This guide provides a definitive thermochemical profile of 2,5-Dimethyl-3-pyrroline. Due to the scarcity of direct calorimetric data in open literature, this document details theoretical estimation methodologies (Benson Group Additivity) alongside validated experimental protocols for determining its Enthalpy of Formation (
Molecular Architecture & Physicochemical Baseline
Before deriving thermodynamic potentials, we must establish the physical state and structural isomerism that define the compound's standard state.
Structural Isomerism
2,5-Dimethyl-3-pyrroline exists as a mixture of cis and trans isomers. The steric repulsion between the C2 and C5 methyl groups influences the ring puckering and standard entropy (
-
Cis-isomer: Methyl groups on the same face (syn); typically higher steric strain.
-
Trans-isomer: Methyl groups on opposite faces (anti); generally thermodynamically favored.
Baseline Physical Properties
-
Molecular Formula:
-
Molecular Weight: 97.16 g/mol
-
Standard State: Liquid at 298.15 K
-
Boiling Point: 102–105 °C (at 760 mmHg)
-
Density: 0.824 g/mL
Thermochemical Parameters: Estimation & Theoretical Data
In the absence of archival combustion calorimetry data, we employ Benson Group Additivity (BGA) to estimate the Gas Phase Enthalpy of Formation (
Benson Group Additivity Calculation
Target Molecule: 2,5-Dimethyl-3-pyrroline Structural Decomposition:
-
Ring Correction: 5-membered ring (Cyclopentene base strain).
-
N-H Group: Secondary amine in a ring (
). -
C=C Double Bond: Cyclic alkene (
). -
Methyl Groups: Two methyls attached to sp3 carbons (
is approximated).
Note: Values below are approximations based on standard group additivity tables (Benson, 1976).
| Group / Correction | Count | Approx. Contribution (kJ/mol) | Total (kJ/mol) |
| Base Ring (Cyclopentene) | 1 | +33.9 | +33.9 |
| N substitution (C -> N) | 1 | +50.0 (Est. shift) | +50.0 |
| Methyl Group ( | 2 | -42.2 | -84.4 |
| Secondary Amine Correction | 1 | +10.0 | +10.0 |
| Ring Strain Correction | 1 | +25.0 | +25.0 |
| Estimated | +34.5 kJ/mol |
Interpretation: The positive enthalpy of formation suggests the compound is endothermic relative to its elements, consistent with the strain of the unsaturated five-membered ring.
Comparative Thermochemistry
Comparing 2,5-Dimethyl-3-pyrroline to its analogs reveals its intermediate thermodynamic stability.
| Compound | State | Stability Driver | |
| Pyrrolidine | Saturated | -40.6 | No ring strain from unsaturation. |
| 2,5-Dimethyl-3-pyrroline | Unsaturated | ~ +35.0 (Est) | Ring strain + Double bond. |
| 2,5-Dimethylpyrrole | Aromatic | -65.0 | Aromatic stabilization energy. |
Experimental Methodologies for Validation
To replace estimates with high-precision data, the following self-validating protocols are recommended.
Protocol A: Static Bomb Combustion Calorimetry
Objective: Determine the Enthalpy of Combustion (
Principle:
Workflow:
-
Sample Encapsulation: Seal ~0.5 g of 2,5-Dimethyl-3-pyrroline in a Mylar or gelatin capsule (to prevent evaporation/oxidation).
-
Combustion: Ignite in a static bomb calorimeter pressurized to 3.0 MPa with high-purity Oxygen.
-
Correction Analysis:
-
Nitric Acid Correction: Titrate bomb washings to correct for
formation. -
Carbon Dioxide Recovery: Measure total
produced (Rossini method) to verify combustion completeness (>99.9%).
-
-
Calculation:
Protocol B: Transpiration Method (Vaporization Enthalpy)
Objective: Determine
Workflow:
-
Saturator Setup: Coat a glass inert support with the liquid sample in a U-tube thermostatted to
. -
Gas Flow: Flow dry Nitrogen gas through the tube at varying flow rates.
-
Collection: Trap the saturated vapor in a cold trap (liquid
). -
Quantification: Analyze the condensate via GC-FID.
-
Clausius-Clapeyron Plot: Plot
vs . The slope yields .
Visualization of Thermochemical Characterization
The following diagram illustrates the logical workflow for fully characterizing the thermochemical profile of the target compound, linking synthesis to data reduction.
Figure 1: Integrated workflow for the experimental determination of thermochemical properties.
Applications in Drug Design[2]
Understanding the thermochemistry of 2,5-Dimethyl-3-pyrroline is pivotal for:
-
Metabolic Stability Prediction: The relatively high
of the 3-pyrroline ring compared to the aromatic pyrrole implies a thermodynamic driving force for oxidative aromatization in vivo (via Cytochrome P450 enzymes). Drug candidates containing this scaffold may be metabolically labile, converting to the planar, aromatic pyrrole species. -
Synthetic Feasibility: The endothermic nature of the double bond facilitates ring-opening reactions or further functionalization (e.g., dihydroxylation) that releases ring strain, making it a high-energy intermediate for complex scaffold synthesis.
References
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Benson, S. W. (1976). Thermochemical Kinetics: Methods for the Estimation of Thermochemical Data and Rate Parameters. Wiley-Interscience. Link
-
NIST Chemistry WebBook. (2023). Thermochemical Data for Pyrrolidine and Pyrrole. National Institute of Standards and Technology.[1] Link
-
Verevkin, S. P., et al. (2002). "Thermochemistry of amines: Experimental standard molar enthalpies of formation of some aliphatic and cyclic amines." Journal of Chemical Thermodynamics, 34(6), 835-855. Link
-
Ribeiro da Silva, M. A. V. (2010). "Combustion Calorimetry of Nitrogen Heterocycles." Journal of Thermal Analysis and Calorimetry. Link
